molecular formula C26H24ClN3OS B2993062 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1185076-70-3

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

Cat. No.: B2993062
CAS No.: 1185076-70-3
M. Wt: 462.01
InChI Key: QETHARFUGHXEAO-UHFFFAOYSA-N
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Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride” is a complex organic compound. It is a derivative of thiazolopyridine . The molecular formula for one of its variants is C22H23Cl2N3O3S2, with an average mass of 512.472 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a thiazolopyridine core, which is a heterocyclic compound containing a thiazole ring fused to a pyridine ring . It also contains a biphenyl group and a carboxamide group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Recent research has delved into the synthesis of heterocyclic compounds, demonstrating the versatility of compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride. For instance, Patel and Patel (2015) describe the synthesis of a novel series of heterocyclic compounds characterized by various spectroscopic techniques and evaluated for their antibacterial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (Patel & Patel, 2015).

Antipsychotic Agent Potential

Norman et al. (1996) explored heterocyclic analogues of 1192U90 for their potential as antipsychotic agents, evaluating their binding to dopamine and serotonin receptors and their in vivo efficacy. This study underlines the compound's significance in the discovery of new therapeutic options for psychiatric disorders (Norman et al., 1996).

Azolopyrimidines, Azolopyridines, and Quinolines

Almazroa et al. (2004) reported on the reaction of enaminones with aminoheterocycles leading to the formation of azolopyrimidines, azolopyridines, and quinolines. This study presents a method for constructing complex heterocyclic systems, contributing to the development of new compounds with potential pharmacological applications (Almazroa et al., 2004).

Antitumor and Antimicrobial Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their derivatives for antitumor and antimicrobial activities. The findings suggest promising avenues for the development of new agents against cancer and infectious diseases (Riyadh, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for anticoagulant drugs .

Mode of Action

The compound interacts with Factor Xa, inhibiting its activity . This inhibition prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . By blocking this step, the compound effectively reduces blood clotting.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, fibrin, the main component of blood clots .

Result of Action

The molecular effect of the compound’s action is the inhibition of Factor Xa, which leads to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can prevent thrombosis, the formation of harmful blood clots within blood vessels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS.ClH/c30-25(22-13-11-21(12-14-22)20-9-5-2-6-10-20)28-26-27-23-15-16-29(18-24(23)31-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETHARFUGHXEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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